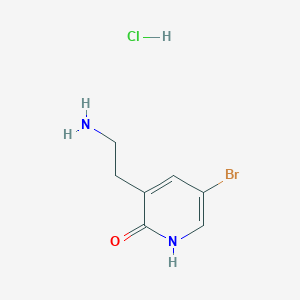

3-(2-Aminoethyl)-5-bromo-1H-pyridin-2-one;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are derived from ammonia (NH3) and are categorically classified as primary, secondary, or tertiary depending on the number of carbon atoms attached to the nitrogen .

Synthesis Analysis

The synthesis of amines often involves reactions such as reductive amination, where a carbonyl group is reduced to an amine via an intermediate imine . Another common method is the reaction of an organometallic compound (like a Grignard reagent) with a nitro compound .Molecular Structure Analysis

The molecular structure of amines involves a nitrogen atom with a lone pair of electrons. This lone pair makes amines basic and nucleophilic. The nitrogen atom is also capable of forming three bonds with other atoms, leading to the classification of amines as primary, secondary, or tertiary .Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation. They can also participate in condensation reactions to form amides and other functional groups .Physical And Chemical Properties Analysis

Amines generally have higher boiling points than hydrocarbons of similar molecular weight due to their ability to form hydrogen bonds. They are also polar and can participate in a variety of chemical reactions due to the presence of the lone pair of electrons on the nitrogen atom .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

- The compound is used in the synthesis of substituted 2-amino-3-hydroxy-pyridines, involving nucleophilic displacement in halopyridines. This process is significant in organic chemistry for creating specialized pyridine derivatives (Mattern, 1977).

- It also plays a role in the synthesis of acyclic pyridine C-nucleosides, evaluated against various viruses and tumor-cell lines. While significant biological activity was not found in this research, the synthesis process is crucial for developing novel compounds (Hemel et al., 1994).

Catalysis and Chemical Reactions

- The compound is used in catalysis, as demonstrated in a study where a palladium-Xantphos complex catalyzed the amination of 5-bromo-2-chloropyridine (Ji, Li, & Bunnelle, 2003).

- Additionally, it's involved in the synthesis of 3-Hydroxy-6-Methyl- and 3-Hydroxy-2-(2-phenylethyl)pyridines, highlighting its versatility in producing a range of chemical structures (Smirnov, Kuz’min, & Kuznetsov, 2005).

Material Science and Biomedical Research

- In material science, it has applications in synthesizing hyperbranched polyelectrolytes, where its derivatives like 3,5-bis(bromomethyl)pyridine hydrobromide are used. These materials have potential applications in various fields, including electronics and pharmaceuticals (Monmoton, Lefebvre, & Fradet, 2008).

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

Similar compounds, such as n-nitrosamines, have been found to undergo oxidation by cytochrome p450, leading to the production of cancerogenic diazonium salts that damage dna by alkylation of susceptible nucleobases

Biochemical Pathways

Indole derivatives, which share structural similarities with en300-6477070, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Result of Action

Based on the potential biological activities of similar compounds, it can be hypothesized that en300-6477070 might have a wide range of effects at the molecular and cellular level, potentially influencing processes such as inflammation, viral replication, cancer cell proliferation, oxidative stress, microbial growth, tubercular activity, glucose metabolism, malarial parasite life cycle, and cholinesterase activity .

Safety and Hazards

Zukünftige Richtungen

The study of amines and their derivatives continues to be a vibrant field in chemistry, with applications ranging from medicine to materials science. Future research will likely focus on developing new synthetic methods, studying their biological activity, and exploring their use in the creation of new materials .

Eigenschaften

IUPAC Name |

3-(2-aminoethyl)-5-bromo-1H-pyridin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O.ClH/c8-6-3-5(1-2-9)7(11)10-4-6;/h3-4H,1-2,9H2,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJKVGCZPYOHCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1Br)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-Ethyl-1,2,4-triazol-3-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2782829.png)

![(Z)-N'-[2-(4-Tert-butylphenoxy)acetyl]-2-cyano-3-phenylprop-2-enehydrazide](/img/structure/B2782833.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2782835.png)

![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenoxybenzamide hydrochloride](/img/structure/B2782837.png)

![Lithium 3-(tetrahydro-2H-pyran-4-yl)-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2782843.png)